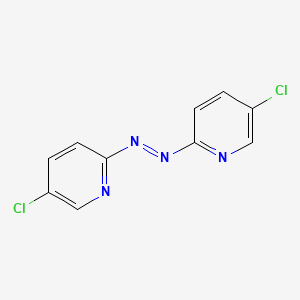

5,5'-Dichloro-2,2'-azopyridine

Description

Properties

IUPAC Name |

bis(5-chloropyridin-2-yl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBHFKVEVOOQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N=NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dichloro-2,2’-azopyridine typically involves the diazotization of 5-chloro-2-aminopyridine followed by coupling with another molecule of 5-chloro-2-aminopyridine. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, followed by the addition of the coupling component in an alkaline medium .

Industrial Production Methods

Industrial production methods for 5,5’-Dichloro-2,2’-azopyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Redox Reactions

The azo group (–N=N–) and chlorine substituents enable redox activity:

-

Reduction of the azo group :

Electrochemical reduction in non-aqueous media occurs at –1.17 V (first reduction) and –1.51 V (second reduction) vs. ferrocene, corresponding to sequential electron transfer to the azo bond . -

Oxidation :

The compound exhibits a reversible redox couple at +0.62 V in coordination complexes, though direct oxidation of the ligand itself is less studied .

Table 2: Electrochemical Data

| Reaction | Potential (V vs. Fc/Fc) | Medium | Reference |

|---|---|---|---|

| Azo group reduction | –1.17 (reversible) | Acetonitrile | |

| Azo group reduction | –1.51 (irreversible) | Acetonitrile |

Photochemical Isomerization

The azo moiety undergoes reversible trans-to-cis isomerization under light irradiation:

-

UV light (λ=365\lambda = 365λ=365 nm) : Induces trans-to-cis isomerization in the solid state .

-

Visible light (λ>450\lambda > 450λ>450 nm) : Reverts to the trans isomer .

Key Findings :

-

Substituents on the phenyl ring modulate isomerization kinetics. Electron-withdrawing groups (e.g., –Cl) slow the process due to reduced - transition energy .

-

Crystal packing forces in the solid state hinder isomerization efficiency compared to solution .

Table 3: Photoisomerization Parameters

| Condition | Isomer Ratio (trans:cis) | Recovery Time (min) | Reference |

|---|---|---|---|

| UV (365 nm), 30 min | 30:70 | 120 | |

| Visible light, 60 min | 85:15 | – |

Coordination Chemistry

5,5'-Dichloro-2,2'-azopyridine acts as a bidentate ligand in transition-metal complexes:

-

Ruthenium(II) complexes : Forms octahedral geometries with two azo ligands and axial chlorides () .

-

Metal-ligand charge transfer (MLCT) : Absorption bands at 450–600 nm confirm transitions .

Applications :

Hydrogen Bonding and Supramolecular Assembly

The pyridyl nitrogen and azo group participate in non-covalent interactions :

-

Hydrogen bonding : With carboxylic acids (e.g., 4-octyloxybenzoic acid) to form liquid-crystalline phases .

-

Halogen bonding : Chlorine atoms interact with electron-rich moieties in crystal lattices .

Table 4: Supramolecular Properties

| Interaction Type | Partner Molecule | Application | Reference |

|---|---|---|---|

| H-bonding | 4-Octyloxybenzoic acid | Liquid crystals | |

| Halogen bonding | Iodopentafluorobenzene | Photoresponsive films |

Scientific Research Applications

Medicinal Chemistry

DCAP has shown potential in medicinal chemistry as a precursor for synthesizing various biologically active compounds. Its applications include:

- Anticancer Agents : Research indicates that DCAP derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, studies involving ruthenium(II) complexes with azoimine ligands derived from DCAP have demonstrated high efficacy against tumor cells due to their ability to generate reactive oxygen species (ROS) that induce apoptosis in cancer cells .

- Antimicrobial Activity : Some derivatives of DCAP have been explored for their antimicrobial properties. The presence of the azo group enhances the interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Coordination Chemistry

DCAP serves as a valuable ligand in coordination chemistry:

- Metal Complexes : The compound can form stable complexes with various transition metals (e.g., Ru, Pd). These complexes have been studied for their catalytic properties in organic transformations such as epoxidation and cross-coupling reactions . The ability of DCAP to stabilize metal centers in lower oxidation states is particularly advantageous for catalysis.

- Photochemical Applications : Azo compounds like DCAP are known for their photoresponsive behavior. They can undergo reversible trans-cis isomerization upon exposure to light, making them useful in developing photoresponsive materials and devices .

Material Science

In material science, DCAP derivatives are utilized in developing advanced materials:

- Dyes and Pigments : Due to its vibrant color and stability, DCAP is used as a dye in textiles and coatings. Its ability to absorb ultraviolet light makes it suitable for applications requiring UV protection .

- Polymer Chemistry : DCAP can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has shown that polymers containing DCAP exhibit improved resistance to degradation under UV exposure .

Environmental Applications

DCAP's chemical properties also lend themselves to environmental applications:

- Pollutant Detection : The compound has been investigated as a potential sensor for detecting environmental pollutants due to its reactivity with various organic compounds . The azo group can undergo changes in absorbance or fluorescence upon interaction with specific analytes, enabling sensitive detection methods.

- Bioremediation : Some studies suggest that DCAP derivatives may facilitate the breakdown of hazardous organic pollutants through microbial action, highlighting their potential role in bioremediation strategies .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | Velders et al., 2000 | High cytotoxicity against tumor cell lines using Ru(II) complexes derived from DCAP. |

| Coordination Chemistry | Barf et al., 1995 | Catalytic activity of Ru(azpy) complexes in organic transformations. |

| Material Science | Recent Polymer Studies | Enhanced thermal stability and UV resistance in polymers containing DCAP. |

| Environmental Science | Sensor Development Research | Development of sensitive detection methods for pollutants using DCAP derivatives. |

Mechanism of Action

The mechanism of action of 5,5’-Dichloro-2,2’-azopyridine involves its ability to undergo reversible photoisomerization between the trans and cis forms. This property allows it to act as a molecular switch in various applications. The compound can interact with different molecular targets through hydrogen bonding, halogen bonding, and coordination interactions, influencing various pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Bipyridine derivatives vary in substituent type, position, and electronic effects. Below is a comparative analysis of 5,5'-Dichloro-2,2'-bipyridine with analogous compounds:

Key Observations:

- Substituent Position: Chlorine at the 5,5'-positions (meta to the pyridine N-atom) in 5,5'-Dichloro-2,2'-bipyridine creates a sterically accessible geometry for metal coordination, while 4,4'-dichloro derivatives (para-substituted) exhibit distinct electronic profiles .

- Electronic Effects: Chlorine’s electronegativity increases the ligand’s Lewis acidity compared to methyl-substituted analogs (e.g., 5,5'-Dimethyl-2,2'-bipyridine), which are electron-donating and enhance π-conjugation for optoelectronic applications .

Physicochemical Properties

- Solubility: Chlorinated bipyridines (e.g., 5,5'-Dichloro-2,2'-bipyridine) are less polar than hydroxyl- or amino-substituted analogs, limiting solubility in polar solvents .

- Thermal Stability: Methyl-substituted derivatives (e.g., 5,5'-Dimethyl-2,2'-bipyridine) exhibit lower melting points (~115°C) compared to chlorinated analogs due to weaker intermolecular forces .

Coordination Chemistry

5,5'-Dichloro-2,2'-bipyridine forms stable complexes with transition metals (e.g., Mn²⁺, Fe²⁺), where the chlorine atoms modulate redox potentials and ligand field strength . In contrast, 5,5'-Dimethyl-2,2'-bipyridine is preferred in luminescent complexes due to its electron-rich nature .

Material Science

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,5'-Dichloro-2,2'-azopyridine derivatives, and what critical parameters influence reaction efficiency?

- Methodological Answer : Derivatives of dichloro-azopyridine are typically synthesized via multi-step reactions involving halogenation and coupling. For example, nitro-functionalized analogs (e.g., HCTNAB) are prepared through sequential nitration and azobenzene formation under controlled conditions. Key parameters include temperature (maintained below 100°C to prevent decomposition), stoichiometric ratios of chlorinating agents (e.g., Cl2 or SOCl2), and catalysts like Pd/C for coupling reactions. Purity is often enhanced via recrystallization in polar aprotic solvents .

Q. How can spectroscopic techniques confirm the structural integrity of this compound compounds?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹ and azo bonds at ~1400 cm⁻¹).

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substituent positions (e.g., aromatic protons adjacent to chlorine appear downfield at δ 7.5–8.5 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> peaks matching theoretical values).

- Elemental Analysis : Ensures C, H, N, and Cl content within ±0.3% of calculated values .

Advanced Research Questions

Q. What strategies balance thermal stability and solubility in polyimides incorporating this compound moieties?

- Methodological Answer : Introducing 2,2′-dichloro substituents into biphenyltetracarboxylic dianhydrides (e.g., DCBPDA) disrupts polymer chain packing, enhancing solubility in aprotic solvents (e.g., NMP) without compromising thermal stability. Comparative studies show:

| Property | DCBPDA-Based Polyimide | Non-Chlorinated BPDA Polyimide |

|---|---|---|

| Tg (°C) | 280–300 | 260–280 |

| Solubility in NMP | ≥20 wt% | ≤10 wt% |

| Td,5% (°C) | 520–540 | 500–520 |

This trade-off is optimized using non-coplanar dichloro groups to maintain rigidity while reducing crystallinity .

Q. How do computational methods predict detonation performance and thermodynamic stability of nitro-functionalized derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian software) determine:

- Heat of Formation (ΔHf) : Critical for estimating detonation velocity (VD) and pressure (P). For DCHNDOCAB, ΔHf = -187.45 kJ/mol predicts VD ≈ 8.5 km/s.

- Bond Dissociation Energy (BDE) : Identifies weak bonds (e.g., N-NO2) prone to thermal decomposition.

- Electrostatic Potential Maps : Highlight electron-deficient regions influencing reactivity .

Q. What role do dichloro-substituted ligands play in enhancing catalytic activity of transition metal complexes for water oxidation?

- Methodological Answer : Dichloro-bipyridine ligands (e.g., 5,5′-dichloro-2,2′-bipyridine) in Ru complexes increase oxidative stability and tune redox potentials. Cyclic voltammetry reveals:

- Eox (Ru<sup>III/IV</sup>) : Shifted positively by ~150 mV compared to non-chlorinated analogs, improving catalytic turnover frequency (TOF) by 2–3×.

- Mechanism : Chlorine’s electron-withdrawing effect stabilizes high-valent Ru=O intermediates, accelerating O–O bond formation .

Data Contradictions and Resolutions

- Thermal Stability vs. Solubility : While dichloro groups enhance both properties in polyimides , excessive halogenation in azobenzene derivatives may reduce thermal stability due to increased steric strain . Optimal substitution patterns require empirical validation.

- Catalytic Activity : Dichloro ligands improve Ru complex stability but may reduce ligand flexibility, necessitating structural modifications (e.g., adding carboxylate groups) to maintain activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.